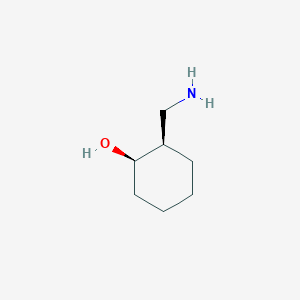

cis-2-Aminomethyl-1-cyclohexanol

Description

Overview of Aminocyclohexanol Derivatives in Organic Synthesis and Medicinal Chemistry

Aminocyclohexanol derivatives are organic compounds that feature both an amino group and a hydroxyl group attached to a cyclohexane (B81311) ring. This bifunctional nature makes them highly valuable in the construction of more complex molecules. In organic synthesis, they are frequently employed as chiral auxiliaries and ligands in asymmetric catalysis, a process that is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. acs.orgacs.orgnih.gov Their rigid cyclic structure provides a well-defined stereochemical environment, which is instrumental in controlling the three-dimensional arrangement of atoms in a chemical reaction.

In medicinal chemistry, the aminocyclohexanol core is a privileged scaffold found in a number of biologically active molecules. The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor/donor (amino group) allows for specific interactions with biological targets such as enzymes and receptors. ontosight.aiontosight.ai This has led to the exploration of aminocyclohexanol derivatives for their potential as therapeutic agents in various disease areas.

A preparatively straightforward and efficient method for resolving racemic 2-aminocyclohexanol (B3021766) derivatives has been developed, yielding both enantiomers with greater than 99% enantiomeric excess. This is achieved through the sequential use of (R)- and (S)-mandelic acid. acs.org The ability to access enantiomerically pure forms is critical for their application in asymmetric synthesis and for the development of chiral drugs. lookchem.com

Significance of the cis-2-Aminomethyl-1-cyclohexanol Scaffold in Advanced Chemical Applications

Within the broader family of aminocyclohexanols, the this compound scaffold possesses a unique stereochemical arrangement that imparts specific properties and reactivity. The "cis" configuration indicates that the aminomethyl and hydroxyl groups are on the same side of the cyclohexane ring. This spatial arrangement is critical in directing the outcome of chemical reactions and in defining the molecule's shape for biological interactions.

The synthesis of cis-2-aminocyclohexanol can be achieved through various routes, including starting from cyclohexene (B86901). google.com One method involves a three-step process of cyclization, ring-opening, and resolution. google.com The ability to synthesize specific enantiomers of cis-2-aminocyclohexanol is of paramount importance for its use in creating chiral ligands for asymmetric catalysis. nih.gov These ligands can coordinate with metal catalysts to create a chiral environment that influences the stereochemical outcome of a reaction, leading to the desired enantiomer of the product.

The applications of optically active aminocyclohexanols, including the cis isomer, have been demonstrated in catalyzed asymmetric reactions, such as the phenyl transfer to benzaldehydes and the transfer hydrogenation of aryl ketones, yielding products with high enantiomeric excess. nih.gov

Scope and Emerging Research Trajectories for the Compound

The versatility of the this compound scaffold continues to drive new research. Current investigations are focused on expanding its utility in several key areas:

Development of Novel Catalytic Systems: Researchers are actively designing and synthesizing new chiral ligands based on the this compound framework for a wider range of asymmetric transformations. The goal is to achieve higher efficiency, selectivity, and broader substrate scope in catalytic processes.

Synthesis of Bioactive Molecules: The scaffold is being incorporated into the design of new pharmaceutical candidates. Its ability to present functional groups in a well-defined spatial orientation makes it an attractive starting point for developing drugs that can bind with high affinity and specificity to biological targets. ontosight.ai

Materials Science: The unique structural and functional group characteristics of this compound and its derivatives are being explored for the creation of new materials with specific properties, such as chiral polymers and functionalized surfaces.

The ongoing research into this compound and its derivatives promises to unlock new possibilities in both fundamental chemical synthesis and the development of advanced materials and therapeutics. The ability to precisely control the three-dimensional structure of molecules remains a central theme in modern chemistry, and this compound stands as a key player in this continuing endeavor.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(1R,2R)-2-(aminomethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 |

InChI Key |

JGKFBZBVCAWDFD-RNFRBKRXSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CN)O |

Canonical SMILES |

C1CCC(C(C1)CN)O |

Origin of Product |

United States |

Synthetic Methodologies for Cis 2 Aminomethyl 1 Cyclohexanol

Strategies for Stereoselective Synthesis

The spatial arrangement of the aminomethyl and hydroxyl groups on the cyclohexane (B81311) ring is critical to the utility of cis-2-aminomethyl-1-cyclohexanol. Consequently, significant research has been dedicated to methods that control the stereochemical outcome of its synthesis.

Control of cis-Configuration on the Cyclohexane Ring

Achieving the cis relationship between the 1-hydroxyl and 2-aminomethyl substituents is a primary challenge. One established strategy involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. nih.govresearchgate.net For instance, the reaction of a β-enaminoketone with sodium in a mixture of THF and isopropyl alcohol can yield a diastereomeric mixture of amino alcohols, from which the cis isomer can be separated. nih.gov The diastereoselectivity of this reduction can be influenced by the steric bulk of substituents on the enaminoketone, with larger groups potentially favoring the formation of the cis product. nih.govresearchgate.net

Another approach to control the cis configuration is through photochemical [2+2] cycloaddition reactions. For example, the reaction of an unsaturated γ-lactam with ethylene (B1197577) can create a four-membered ring exclusively with a cis configuration, which can then be further manipulated to yield the target cis-aminomethyl-substituted cyclobutane, a related structural motif. researchgate.net While not directly synthesizing the cyclohexanol (B46403) derivative, this highlights a strategy for establishing a cis relationship between substituents on a cyclic framework.

Furthermore, the stereoselective epimerization of trans diols to the less stable cis products can be achieved through a combination of hydrogen atom transfer photocatalysis and boronic acid mediated transient thermodynamic control. organic-chemistry.org This method offers a pathway to invert the stereochemistry of a pre-existing substituent, providing another route to the desired cis arrangement.

Diastereoselective and Enantioselective Approaches

Beyond establishing the cis configuration, achieving enantiomeric purity is often essential for the application of this compound in asymmetric synthesis and pharmaceutical development.

A classical and effective method for separating enantiomers is through chiral resolution. This technique involves reacting a racemic mixture of the target compound with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org

For amino alcohols like 2-aminocyclohexanol (B3021766) derivatives, chiral acids are commonly employed as resolving agents. nih.gov A well-documented example is the use of (R)- and (S)-mandelic acid to resolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol. nih.govorgsyn.org By sequential use of both enantiomers of mandelic acid, both enantiomers of the amino alcohol can be obtained with high enantiomeric excess (>99% ee). nih.gov The process typically involves the precipitation of one diastereomeric salt, which can be isolated by filtration. The other diastereomer remains in the filtrate and can be recovered. Subsequently, the resolving agent can be removed to yield the enantiomerically pure amino alcohol. orgsyn.org This method is advantageous due to its preparative ease and the high recovery yield of the resolving agent. orgsyn.org

| Resolving Agent | Resulting Diastereomeric Salt | Separation Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-Mandelic Acid | (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol-(S)-mandelate | Fractional Crystallization | >99% | nih.gov |

| (R)-Mandelic Acid | (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol-(R)-mandelate | Fractional Crystallization | >99% | nih.gov |

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure compounds. This field has seen significant advancements, with various catalytic systems being developed for the synthesis of chiral molecules. nih.gov In the context of aminocyclohexanols, organocatalysis has emerged as a powerful tool. For instance, proline-catalyzed asymmetric α-aminomethylation of cyclohexanones can produce β-amino carbonyl compounds with high enantioselectivity (75-99% ee). researchgate.net These intermediates can then be further transformed into the desired amino alcohols. The mechanism often involves the formation of an enamine intermediate from the ketone and the chiral catalyst, which then reacts with an electrophile in a stereocontrolled manner. researchgate.netyoutube.com

Another strategy involves the asymmetric hydrogenation of β-secondary-amino ketones catalyzed by rhodium complexes, which can provide enantiopure γ-amino alcohols. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

| Reaction Type | Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric α-Aminomethylation | (S)-Proline | Cyclohexanone (B45756) | anti-Mannich adduct | up to 99% | researchgate.net |

| Asymmetric Hydrogenation | Rhodium complex | β-Secondary-amino ketone | γ-Amino alcohol | Not specified | mdpi.com |

The enantioselective deprotonation of prochiral epoxides using chiral lithium amides is a known method for producing optically active allylic alcohols. core.ac.uk While this method directly yields an alcohol, subsequent functionalization would be required to introduce the aminomethyl group. The deprotonation of cyclohexene (B86901) oxide with a chiral lithium amide can generate (R)-2-cyclohexen-1-ol with up to 95% enantiomeric excess. core.ac.uk This approach relies on the formation of a cyclic transition state where the chiral base coordinates to the oxygen of the epoxide, facilitating the stereoselective removal of a β-hydrogen.

Multi-Step Synthetic Routes

The synthesis of this compound often involves multi-step sequences that allow for the careful installation of the required functional groups with the correct stereochemistry. libretexts.org A common starting material for such syntheses is cyclohexene oxide. orgsyn.orgevitachem.com The ring-opening of cyclohexene oxide with an amine is a key step. For example, ammonolysis of cyclohexene oxide can be performed, although this often leads to the trans product. evitachem.com To achieve the cis isomer, alternative strategies are necessary.

One multi-step approach could involve the initial synthesis of cis-2-aminocyclohexanol, which can be prepared from cyclohexene through a process involving cyclization, ring-opening, and resolution. google.com Subsequent modification of the amino group to an aminomethyl group would then be required.

Another conceptual multi-step synthesis could start with a suitable cyclohexanone derivative. A Grignard reaction with cyanomethylmagnesium bromide, followed by stereoselective reduction of the resulting ketone and subsequent reduction of the nitrile to the amine, could provide a route to the target molecule. evitachem.com The stereochemical control at each step would be critical to obtaining the desired cis isomer.

The development of multi-step syntheses requires careful planning of the reaction sequence to ensure that each step proceeds with high yield and selectivity, ultimately leading to the efficient production of this compound. researchgate.netchegg.com

Reductive Amination of Cyclohexanone Precursors

Reductive amination of cyclohexanone and its derivatives serves as a direct and common method for introducing an amine functionality. pearson.com This one-pot reaction typically involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a metal catalyst. pearson.com

The reaction of cyclohexanone with an amine in the presence of a reducing agent leads to the formation of a cyclohexylamine (B46788) derivative. researchgate.net While this method is effective for producing cyclohexylamines, achieving the specific this compound structure requires a more tailored precursor than simple cyclohexanone. A suitable starting material would need to already possess the hydroxymethyl or a precursor group at the 2-position.

| Starting Material | Reagents | Key Transformation | Primary Product Type |

|---|---|---|---|

| Cyclohexanone | Amine (e.g., methylamine), Reducing Agent (e.g., NaBH3CN) | Ketone to Amine | Cyclohexylamine pearson.comresearchgate.net |

| β-Keto Ester (Cyclic) | Amine, Reducing Agent | Two-step reductive amination | β,γ-diamino ester researchgate.net |

Sequential Introduction of Functional Groups (Hydroxymethylation, Aminomethylation)

A more controlled approach to the synthesis of this compound involves the sequential introduction of the required functional groups. This strategy provides greater control over the stereochemistry of the final product. While specific examples for this compound are not detailed in the provided results, the general principles of hydroxymethylation and aminomethylation are well-established synthetic transformations.

For instance, a synthetic sequence could commence with a cyclohexene derivative. Introduction of a hydroxyl group and a one-carbon unit that can be converted to an amine would be required. This might involve hydroboration-oxidation to introduce the alcohol, followed by a series of steps to install the aminomethyl group, such as through a nitrile or amide intermediate. The stereochemical outcome of each step would be crucial in determining the final cis configuration.

Ring-Opening Reactions in Cyclic Compound Synthesis

Ring-opening reactions of epoxides are a powerful and stereospecific method for the synthesis of 1,2-amino alcohols. rroij.com The reaction of an epoxide with an amine, known as aminolysis, results in the formation of a β-amino alcohol. rroij.com This method is highly regioselective and stereospecific, with the nucleophilic attack of the amine occurring at one of the epoxide carbons, leading to a trans relationship between the incoming amine and the existing oxygen functionality.

To achieve the cis stereochemistry of 2-aminomethyl-1-cyclohexanol, a synthetic strategy could involve the ring-opening of a suitably substituted cyclic precursor. A patent describes a process for preparing cis-2-aminocyclohexanol starting from cyclohexene, which involves a cyclization reaction followed by a ring-opening reaction with an alcohol in the presence of a catalyst. google.com Although this produces a related aminocyclohexanol, the principle of a stereocontrolled ring-opening is central. A similar strategy, starting with a different cyclic system or employing an intramolecular rearrangement following a ring-opening, could potentially lead to the desired this compound.

Catalytic Transformations in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound, both transition-metal catalysis and biocatalysis offer powerful tools to control stereochemistry and enhance reaction rates.

Biocatalytic Approaches (e.g., combining ketoreductase and amine transaminase)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes, such as ketoreductases (KREDs) and amine transaminases (ATAs), operate with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

A bienzymatic cascade combining a ketoreductase and an amine transaminase could be envisioned for the synthesis of chiral amino alcohols. The KRED would reduce a ketone to a specific stereoisomer of an alcohol, and the ATA would then introduce an amino group with high stereocontrol. nih.gov Research has demonstrated the successful application of transaminases for the production of trans-4-substituted cyclohexane-1-amines through selective deamination of a cis/trans mixture. nih.gov This highlights the potential of biocatalysts to differentiate between diastereomers.

Furthermore, ω-transaminases have been identified as a powerful tool for preparing optically pure amines from corresponding ketones. nih.gov The combination of a ketoreductase to produce a specific alcohol stereoisomer followed by an enzymatic amination step presents a promising biocatalytic route to chiral amino alcohols like this compound.

Formation and Chemical Manipulation of Hydrochloride Salts

The hydrochloride salt of this compound is a common form in which this compound is handled and stored. sigmaaldrich.com The formation of a hydrochloride salt is typically achieved by treating the free amine with hydrochloric acid. This protonates the basic amino group, forming the ammonium (B1175870) chloride salt. This process is often used to improve the stability and crystallinity of the compound, facilitating its purification and handling.

A patent for the preparation of cis-2-aminocyclohexanol describes a final step of salifying and splitting the product with a resolving agent to obtain the enantiomerically pure compound or its hydrochloride salt. google.com This indicates that the formation of the hydrochloride salt can be an integral part of the purification and resolution process. The salt form can also be advantageous in certain chemical manipulations, and the free base can be readily regenerated by treatment with a base.

| Property | Value | Reference |

|---|---|---|

| Empirical Formula | C7H15NO · HCl | sigmaaldrich.com |

| Molecular Weight | 165.66 | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

Stereochemical and Conformational Analysis of Cis 2 Aminomethyl 1 Cyclohexanol

Fundamental Principles of Cyclohexane (B81311) Stereochemistry

The stereochemistry of cis-2-Aminomethyl-1-cyclohexanol is fundamentally dictated by the principles governing disubstituted cyclohexanes. These principles include the existence of cis-trans isomerism and the presence of chiral centers, which give rise to enantiomers.

cis-trans Isomerism in 1,2-Disubstituted Cyclohexanes

In 1,2-disubstituted cyclohexanes, cis-trans isomerism arises from the relative positioning of the two substituents on the ring. libretexts.org For the cis isomer, both substituents are on the same side of the cyclohexane ring. youtube.comvaia.comscribd.comfiveable.mestackexchange.com This "up-up" or "down-down" relationship is maintained even during conformational changes like ring flipping. scribd.com In the chair conformation, a cis-1,2-disubstituted cyclohexane will always have one substituent in an axial position and the other in an equatorial position. youtube.comvaia.comlibretexts.orgyoutube.com

Conversely, the trans isomer has its substituents on opposite sides of the ring, which can result in either both being in equatorial positions (diequatorial) or both in axial positions (diaxial). youtube.comlibretexts.org The diequatorial conformation is generally more stable. youtube.com

Analysis of Chiral Centers and Enantiomerism

This compound possesses two chiral centers, which are carbon atoms attached to four different groups. pdx.edu The presence of these stereogenic centers means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. pdx.edu For this compound, the specific configurations are designated as (1S,2S) and (1R,2R). nih.gov These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. pdx.edu

It's important to note that while cis-1,2-disubstituted cyclohexanes with identical substituents can be meso compounds (achiral despite having chiral centers), this is not the case for this compound because the two substituents, aminomethyl (-CH₂NH₂) and hydroxyl (-OH), are different. libretexts.orgfiu.edu

Conformational Preferences and Interconversions

The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. libretexts.org The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions, leading to different conformational isomers, or conformers. lumenlearning.com

Chair Conformations and Relative Energetic Stability

The chair conformation is the most stable arrangement for cyclohexane and its derivatives. libretexts.orglumenlearning.com For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.orgmasterorganicchemistry.com

In the case of this compound, two chair conformations are possible through a process called ring flipping. In one conformer, the aminomethyl group is axial and the hydroxyl group is equatorial. In the other, the hydroxyl group is axial and the aminomethyl group is equatorial. pressbooks.pubopenstax.org The relative stability of these two conformers depends on the steric bulk of the substituents. The conformer with the larger group in the equatorial position will be more stable. libretexts.orgpressbooks.pub

Axial-Equatorial Equilibria and Steric Interactions

At room temperature, the two chair conformers of a substituted cyclohexane are in rapid equilibrium. masterorganicchemistry.com The position of this equilibrium is determined by the energy difference between the axial and equatorial placement of the substituents. This energy difference arises primarily from steric strain.

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction, which is the steric repulsion between the axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. libretexts.orglibretexts.org Larger substituents experience greater 1,3-diaxial interactions and thus have a stronger preference for the equatorial position. pressbooks.pub For this compound, the equilibrium will favor the conformer where the bulkier of the two groups (aminomethyl vs. hydroxyl) occupies the equatorial position to minimize these unfavorable steric interactions.

Investigation of Conformational Homogeneity in cis-Isomers

While the two chair conformers of cis-1,2-dimethylcyclohexane (B165935) are isoenergetic (have equal energy), this is not the case for this compound due to the different nature of the substituents. libretexts.orglibretexts.orgopenstax.org The deamination of cis-2-aminocyclohexanol with nitrous acid provides insight into its conformational behavior. spcmc.ac.in The reaction yields a mixture of cyclohexanone (B45756) and cyclopentanecarboxaldehyde, suggesting the presence of both chair conformers in the equilibrium. spcmc.ac.in

The formation of cyclohexanone is proposed to occur from the conformer where the aminomethyl group is axial, allowing for a 1,2-hydride shift. spcmc.ac.in The formation of the ring-contracted product, cyclopentanecarboxaldehyde, is thought to arise from the conformer where the aminomethyl group is equatorial. spcmc.ac.in The near-equal proportion of these products suggests that the energy difference between the two chair conformers of cis-2-aminocyclohexanol is small, leading to a significant population of both at equilibrium. spcmc.ac.in

Interactive Data Table: Conformational Analysis of cis-1,2-Disubstituted Cyclohexanes

| Substituent 1 | Substituent 2 | More Stable Conformer | Reason for Stability |

| -CH₃ | -CH₃ | Both conformers are of equal stability. libretexts.orglibretexts.org | Each conformer has one axial and one equatorial methyl group, resulting in equal steric strain. pressbooks.pubopenstax.org |

| -CH₂NH₂ | -OH | The conformer with the larger group in the equatorial position is favored. libretexts.orgpressbooks.pub | Minimization of 1,3-diaxial interactions. libretexts.orglibretexts.org |

| -Cl | -Cl | Both conformers are of equal stability. | Each conformer has one axial and one equatorial chlorine atom. |

Advanced Structural Elucidation Methodologies

X-ray Crystallography for Absolute Configuration Determination and Conformational Details

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules like this compound. nih.gov This technique provides an atomic-resolution, three-dimensional map of the molecule within a crystal lattice. The process involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution, which in turn reveals the precise positions of each atom.

For molecules containing only light atoms such as carbon, nitrogen, and oxygen, determining the absolute configuration can be challenging. mit.edu However, advancements in crystallographic methods, including the use of anomalous scattering, now make it possible to confidently assign the absolute configuration even without the presence of heavier atoms. mit.edu The absolute structure of a non-centrosymmetric crystal, which is necessary for a chiral molecule, can be determined, thereby establishing the absolute configuration of the molecule itself. ed.ac.uk In the case of this compound, X-ray crystallography would confirm the cis relationship between the aminomethyl and hydroxyl groups, where they are on the same side of the cyclohexane ring. Furthermore, crystallographic data provides detailed conformational information, such as the specific chair conformation adopted in the solid state and the intramolecular hydrogen bonding between the hydroxyl and amino groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Conformation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the stereochemistry and conformational dynamics of this compound in solution. ontosight.ai Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR, the chemical shifts and coupling constants of the protons are particularly informative. For the cis isomer, the relative orientation of the substituents on the cyclohexane ring leads to a specific set of proton signals. The protons on the carbons bearing the hydroxyl and aminomethyl groups will have characteristic chemical shifts and coupling patterns that can be used to confirm the cis stereochemistry. The chair conformation of the cyclohexane ring can also be investigated, as axial and equatorial protons exhibit different chemical shifts. youtube.com

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemistry. In this compound, the carbon atoms of the cyclohexane ring will have distinct signals, and their positions can be compared to those of the trans isomer or related cyclohexanol (B46403) derivatives to confirm the stereochemical assignment. chemicalbook.comchemicalbook.com Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to definitively assign all proton and carbon signals and to study conformational changes. nih.gov

Table 1: Representative NMR Data for Cyclohexanol Derivatives Note: The following table provides illustrative data for related compounds to demonstrate the type of information obtained from NMR spectroscopy. Exact values for this compound may vary.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|---|

| Cyclohexanol chemicalbook.com | ¹³C | C1: ~70, C2/C6: ~35, C3/C5: ~24, C4: ~26 | |

| cis-2-Methylcyclohexanol chemicalbook.com | ¹H | H1: ~3.78 | t, J = 2.7 Hz |

| H2: ~1.74 | m | ||

| CH₃: ~0.94 | d, J = 7.2 Hz | ||

| cis-2-Methylcyclohexanol chemicalbook.com | ¹³C | C1: ~68 | |

| C2: ~35 |

Infrared (IR) Spectroscopy for Detection of Hydrogen Bonding and Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for detecting the presence of hydrogen bonding. ontosight.ai The IR spectrum reveals the vibrational frequencies of the bonds within the molecule.

The key functional groups in this compound are the hydroxyl (-OH) and the primary amine (-NH₂). The O-H stretching vibration of the alcohol typically appears as a broad and intense band in the region of 3400-3650 cm⁻¹. openstax.orglibretexts.org The broadening of this peak is a strong indication of hydrogen bonding. The N-H stretching vibrations of the primary amine usually appear as two sharp bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. openstax.orglibretexts.org The presence and position of these bands confirm the presence of both the alcohol and amine groups.

Furthermore, the C-N and C-O stretching vibrations will appear in the fingerprint region of the spectrum (typically below 1500 cm⁻¹), providing additional evidence for the structure. The C-H stretching vibrations of the cyclohexane ring will be observed around 2850-2960 cm⁻¹. libretexts.org The specific frequencies and shapes of the O-H and N-H bands can provide insights into the extent and nature of both intramolecular and intermolecular hydrogen bonding. nih.gov

Table 2: Characteristic IR Absorption Bands Note: This table presents typical ranges for the functional groups found in this compound.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3650 openstax.orglibretexts.org | Broad, Intense |

| Primary Amine (N-H) | Stretching | 3300 - 3500 openstax.orglibretexts.org | Two sharp peaks |

| Alkane (C-H) | Stretching | 2850 - 2960 libretexts.org | Strong |

| C-O | Stretching | 1000 - 1260 |

Mass Spectrometry in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information about this compound by analyzing its fragmentation pattern. ontosight.ai In mass spectrometry, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₇H₁₅NO), the expected molecular weight is approximately 129.20 g/mol . nih.gov The high-resolution mass spectrum can provide the exact molecular formula.

The fragmentation pattern provides valuable clues about the structure of the molecule. Common fragmentation pathways for cyclohexanol derivatives include the loss of a water molecule (H₂O) from the molecular ion. For this compound, characteristic fragments would likely arise from cleavage of the C-C bonds in the ring and cleavage of the bond between the ring and the aminomethyl group. The fragmentation pattern can help to distinguish it from its isomers.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-2-Aminomethyl-1-cyclohexanol |

| Cyclohexanol |

Chemical Reactivity and Derivatization of Cis 2 Aminomethyl 1 Cyclohexanol

Reactions Involving Hydroxyl Functionality

The primary hydroxyl group in cis-2-aminomethyl-1-cyclohexanol is a key site for various chemical modifications, including oxidation and reduction reactions that alter its oxidation state.

Oxidation Reactions (e.g., conversion to carboxylic acids)

The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Strong oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid.

Common reagents for the oxidation of primary alcohols to carboxylic acids include:

Chromic acid (Jones reagent): Prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, this is a powerful oxidizing agent. libretexts.org

Potassium permanganate (B83412) (KMnO₄): Another strong oxidant capable of this transformation. libretexts.org

A combination of a catalytic amount of a transition metal and a stoichiometric terminal oxidant: For instance, a system using Fe(NO₃)₃·9H₂O with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant can achieve this oxidation under milder conditions. organic-chemistry.org

While specific studies on the oxidation of this compound to the corresponding carboxylic acid are not extensively documented, the general principles of alcohol oxidation are applicable. libretexts.orgorganic-chemistry.org The reaction would yield cis-2-(aminomethyl)cyclohexane-1-carboxylic acid. It is important to consider that the primary amine is also susceptible to oxidation, which may necessitate the use of a protecting group on the nitrogen atom to achieve selective oxidation of the alcohol.

Table 1: General Oxidizing Agents for the Conversion of Primary Alcohols to Carboxylic Acids

| Oxidizing Agent/System | Description |

| Chromic Acid (H₂CrO₄) | A strong, traditional oxidizing agent. libretexts.org |

| Potassium Permanganate (KMnO₄) | A powerful and versatile oxidant. libretexts.org |

| Fe(NO₃)₃/TEMPO/MCl | A catalytic system for aerobic oxidation. organic-chemistry.org |

| Bismuth(III) oxide/t-BuOOH | A chemoselective method under ambient conditions. organic-chemistry.org |

Reduction Reactions to Alter Hydroxyl Group Oxidation State

Altering the oxidation state of the hydroxyl group through reduction typically involves its complete removal, a process known as deoxygenation, to yield the corresponding aminomethylcyclohexane. This transformation requires the conversion of the hydroxyl group into a better leaving group.

One common strategy is the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative (e.g., a xanthate) followed by a radical-induced reduction with a tin hydride or a less toxic alternative. Another approach is the reduction of a tosylate or mesylate ester of the alcohol with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

While literature specifically detailing the deoxygenation of this compound is limited, these general methods are widely applicable to primary alcohols. organic-chemistry.org

Reactions Involving Amine Functionality

The primary amine in this compound is a nucleophilic center that readily participates in a variety of reactions, enabling the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions for N-Alkylation and N-Derivatization

The lone pair of electrons on the nitrogen atom allows for nucleophilic attack on electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. N-alkylation can be achieved by reacting this compound with alkyl halides. This reaction proceeds via an SN2 mechanism and can lead to mono- and di-alkylated products. To control the degree of alkylation, reductive amination is often a more effective method. organic-chemistry.org

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method provides a high degree of control and is tolerant of a wide range of functional groups. organic-chemistry.org

Formation of Amine Derivatives and Amides

The primary amine of this compound can be readily converted into a variety of derivatives, with amide formation being one of the most common and important transformations. Amides are typically synthesized by reacting the amine with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. youtube.com

The reaction with an acyl chloride is highly efficient and generally proceeds under mild conditions, often in the presence of a base to neutralize the HCl byproduct. Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates the removal of water.

Table 2: Common Methods for Amide Synthesis from Primary Amines

| Reagent | Description |

| Acyl Chlorides | Highly reactive, often requiring a base. |

| Acid Anhydrides | Good reactivity, milder than acyl chlorides. |

| Carboxylic Acids + Coupling Agent (e.g., DCC, EDC) | Forms a stable amide bond under mild conditions. |

| Esters | Requires more forcing conditions compared to acyl halides or anhydrides. youtube.com |

Cyclization and Ring-Forming Reactions Utilizing the Bifunctional Nature

The presence of both an amine and a hydroxyl group in a 1,3-relationship in this compound makes it an excellent precursor for the synthesis of saturated heterocyclic systems through intramolecular cyclization. The cis configuration is particularly favorable for these reactions as it pre-organizes the functional groups for ring closure.

One important class of heterocycles that can be formed are oxazines. For example, condensation of this compound with an aldehyde or ketone would initially form an imine, which could then undergo intramolecular cyclization via attack of the hydroxyl group on the iminium ion (or the imine itself), leading to a tetrahydro-1,3-oxazine derivative. wikipedia.org

Alternatively, catalytic methods can be employed to achieve cyclization. For instance, ruthenium-catalyzed cyclization of amino alcohols can selectively yield either cyclic amines or lactams (cyclic amides). rsc.org The reaction proceeds through a "hydrogen shuttling" mechanism where the alcohol is first dehydrogenated to an aldehyde, which then undergoes intramolecular condensation with the amine to form a cyclic imine. Subsequent hydrogenation of the imine yields the cyclic amine. If a hydrogen acceptor is used, the intermediate can be oxidized to the lactam. rsc.org

These cyclization reactions provide a powerful strategy for converting this compound into more complex, conformationally restricted scaffolds that are of interest in medicinal chemistry and materials science. nih.govnih.gov

Derivatization for Novel Ligand and Complex Formation

The functional groups of this compound, the primary amine and the hydroxyl group, offer straightforward pathways for derivatization. The primary amine can readily undergo condensation reactions with aldehydes and ketones to form Schiff base ligands. These imine-containing ligands are well-known for their ability to coordinate with a wide array of transition metals. Furthermore, the amine group can be functionalized through N-alkylation or N-acylation to introduce additional donor atoms or to modify the steric and electronic properties of the resulting ligand. The hydroxyl group can also be involved in coordination or can be derivatized to an ether or ester, further expanding the potential coordination modes.

Although these derivatization pathways are chemically feasible and widely employed for similar amino alcohols, specific research detailing these reactions for this compound and the subsequent formation and characterization of metal complexes is not present in the surveyed scientific literature. Consequently, detailed research findings, including spectroscopic and structural data for such complexes, are not available to be presented.

Below are hypothetical tables illustrating the kind of data that would be expected from such research, should it become available.

Table 1: Hypothetical Schiff Base Ligands Derived from this compound

| Ligand Name | Aldehyde/Ketone Precursor | Characterization Data (Expected) |

| (E)-2-(((cis-2-hydroxycyclohexyl)methyl)imino)methyl)phenol | Salicylaldehyde | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

| 1-((cis-2-hydroxycyclohexyl)methyl)imino)ethan-1-ol | Acetylacetone | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

Table 2: Hypothetical Metal Complexes of a Schiff Base Ligand (L¹)

| Complex | Metal Salt | Characterization Data (Expected) |

| [Cu(L¹)₂] | Copper(II) Acetate | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility |

| [Ni(L¹)₂] | Nickel(II) Chloride | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility |

| [Zn(L¹)₂] | Zinc(II) Sulfate | Elemental Analysis, FT-IR, ¹H NMR, ¹³C NMR |

The lack of published data in this specific area highlights a potential opportunity for new research in the field of coordination chemistry. The synthesis and characterization of novel ligands from this compound and the study of their coordination behavior with various metal ions could lead to the discovery of new catalysts, materials with interesting magnetic or optical properties, or new models for bioinorganic systems.

Ligand Chemistry and Metal Coordination with Cis 2 Aminomethyl 1 Cyclohexanol

Design and Synthesis of Chiral Ligands Based on cis-2-Aminomethyl-1-cyclohexanol

The design of chiral ligands is central to asymmetric catalysis, with the ligand's structure being the primary determinant of enantioselectivity. The this compound framework is a privileged structure in this regard. Its conformational rigidity, a result of the cyclic structure, helps in creating a predictable and stable chiral environment around a metal center.

The synthesis of ligands based on this scaffold often involves derivatization of the amino group. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties. For instance, a variety of ligands can be prepared through the coupling of this compound with different sulfonyl chlorides. This strategy has been employed to create libraries of ligands for high-throughput screening in the development of new asymmetric catalysts.

A common synthetic route to obtaining enantiomerically pure this compound involves the resolution of racemic mixtures. One effective method utilizes diastereomeric salt formation with a chiral resolving agent, such as mandelic acid. This process can yield both enantiomers in high enantiomeric excess (>99% ee). Subsequent chemical transformations, like N-alkylation or N-acylation, can then be performed to generate a diverse range of chiral ligands.

Coordination Complexes of this compound Derivatives

The amino and hydroxyl groups of this compound and its derivatives can act as coordinating sites for metal ions, forming stable chelate complexes. This chelation is a key aspect of their function as ligands in catalysis.

Formation and Characterization of Transition Metal Complexes

Derivatives of this compound readily form complexes with various transition metals, including rhodium, ruthenium, and platinum. These complexes are often prepared by reacting the chiral ligand with a suitable metal precursor. For example, rhodium complexes have been synthesized for use in transfer hydrogenation reactions.

The characterization of these metal complexes is crucial for understanding their structure and bonding. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism are employed to elucidate the coordination geometry and the stereochemical arrangement of the ligand around the metal center. In some cases, these studies have revealed the formation of dimeric or polymeric structures, which can influence the catalytic activity.

Stereochemical Aspects of Ligand Coordination and Chelation

The cis configuration of the aminomethyl and hydroxyl groups on the cyclohexane (B81311) ring is fundamental to the ligand's coordinating behavior. This arrangement facilitates the formation of a stable five-membered chelate ring when the ligand binds to a metal ion in a bidentate fashion. The stereochemistry of the chiral centers in the ligand dictates the conformation of this chelate ring, which in turn creates a chiral pocket around the metal's active site.

This induced chirality is the basis for enantioselective catalysis. The specific conformation of the coordinated ligand can favor the approach of a substrate from a particular direction, leading to the preferential formation of one enantiomer of the product. The rigidity of the cyclohexane backbone helps to maintain this defined stereochemical environment throughout the catalytic cycle.

Applications in Asymmetric Catalysis

Ligands derived from this compound have proven to be effective in a range of asymmetric catalytic transformations, demonstrating their versatility and importance in modern organic synthesis.

Catalyzed Asymmetric Transformations (e.g., phenyl transfer reactions, transfer hydrogenations)

One notable application of these ligands is in the asymmetric addition of organometallic reagents to aldehydes. For instance, in the rhodium-catalyzed phenyl transfer reaction to benzaldehydes, ligands derived from this compound have been shown to induce high levels of enantioselectivity. nih.gov

Another significant area of application is in asymmetric transfer hydrogenation of ketones. nih.gov This reaction, which typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source, provides a valuable method for the synthesis of chiral secondary alcohols. Ruthenium and rhodium complexes of this compound-based ligands have been successfully employed as catalysts in these transformations, affording the alcohol products in good yields and with high enantiomeric excess. For example, the transfer hydrogenation of aryl ketones using these catalysts can lead to products with up to 96% ee. nih.gov

Enantioselectivity and Diastereoselectivity in Metal-Catalyzed Systems

The success of this compound-based ligands in asymmetric catalysis is measured by their ability to control enantioselectivity and, in cases with multiple new stereocenters, diastereoselectivity. The chiral environment created by the ligand-metal complex is directly responsible for discriminating between the two enantiotopic faces of a prochiral substrate or two diastereomeric transition states.

In the asymmetric transfer hydrogenation of α-aminoalkyl α'-chloromethyl ketones, rhodium complexes with chiral diamine ligands have achieved high diastereoselectivity, producing the corresponding amino alcohols with up to 93% de. nih.gov Similarly, in the asymmetric α-aminomethylation of cyclohexanones, organocatalysts have been developed that provide the Mannich bases with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 25:1 anti:syn). researchgate.net

The level of stereocontrol is often dependent on the specific structure of the ligand, the nature of the metal center, and the reaction conditions. The modular synthesis of ligands from this compound allows for the fine-tuning of these parameters to optimize the stereochemical outcome of a given reaction.

Below is a table summarizing the performance of catalysts derived from amino alcohol ligands in selected asymmetric reactions:

| Reaction | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Excess (de) |

| Asymmetric Phenyl Transfer | Rhodium / this compound derivative | Benzaldehyde | Chiral secondary alcohol | Up to 96% ee nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium / this compound derivative | Aryl ketone | Chiral secondary alcohol | Up to 96% ee nih.gov |

| Asymmetric Transfer Hydrogenation | Cp*RhCl[(R,R)-Tsdpen] | N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanone | N-substituted (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane | Up to 93% de nih.gov |

| Asymmetric α-Aminomethylation | Amino acid derivative | Cyclohexanone (B45756) | Mannich base | 75-99% ee researchgate.net |

Computational and Theoretical Studies of Cis 2 Aminomethyl 1 Cyclohexanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Structural Optimization and Stability Prediction

Quantum chemical calculations are fundamental to modern chemistry for predicting the geometric and electronic structure of molecules. Methods like Density Functional Theory (DFT) are widely employed to determine the most stable three-dimensional arrangement of atoms (structural optimization) and to predict the relative stability of different isomers or conformers.

Detailed research findings indicate that for cyclic systems, computational methods can accurately predict key structural parameters and thermodynamic properties. For instance, studies on various organic molecules, including chalcone (B49325) isomers and enaminones, have demonstrated the utility of DFT methods, such as B3LYP, in conjunction with basis sets like 6-311G(d,p), for geometry optimization. researchgate.netnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Example of Predicted Thermodynamic Properties for a Molecule using DFT

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -443.5 |

| Enthalpy (kcal/mol) | -278300 |

| Gibbs Free Energy (kcal/mol) | -278350 |

This table is illustrative and shows the type of data generated from DFT calculations.

Molecular Modeling and Conformational Landscape Analysis

The flexible cyclohexane (B81311) ring in cis-2-Aminomethyl-1-cyclohexanol can adopt several different spatial arrangements known as conformations. Molecular modeling and conformational landscape analysis are computational techniques used to identify these stable conformers and to map the energy barriers between them.

For a 1,2-disubstituted cyclohexane like this compound, the substituents can be in either axial or equatorial positions. The cis configuration dictates that one substituent must be axial and the other equatorial in a stable chair conformation. youtube.com A ring-flip would interchange these positions, leading to a different chair conformer. The relative stability of these two chair conformers is determined by the steric bulk of the substituents. Generally, a conformer with a larger substituent in the equatorial position is more stable.

Studies on analogous molecules, such as cis-2-halocyclohexanols, have utilized a combination of low-temperature NMR experiments and theoretical calculations (including DFT and Møller-Plesset perturbation theory) to analyze the conformational equilibrium. nih.gov These studies often find that in the gas phase, one conformer may be predicted to be more stable, but solvation effects can shift this preference. nih.gov For this compound, the presence of an intramolecular hydrogen bond would likely favor the conformer where the hydroxyl and aminomethyl groups are in proximity, which would be the axial-equatorial arrangement.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | -OH Position | -CH2NH2 Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Axial | Equatorial | 1.5 | 10 |

This table represents a hypothetical outcome of a conformational analysis, illustrating the relative energies and populations of possible chair conformers.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions, theoretical spectra can be generated and compared with experimental data. nih.gov

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to be quite high, often with mean absolute errors of less than 0.3 ppm for ¹H and 2 ppm for ¹³C NMR. nih.gov

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum, helping to assign specific vibrational modes to the observed absorption bands. For example, the O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding, and their calculated values can provide evidence for the presence and strength of such interactions within the molecule.

Table 3: Example of Calculated vs. Experimental NMR Chemical Shifts

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | 72.5 | 71.8 |

| C2 | 48.9 | 48.2 |

| C(aminomethyl) | 45.1 | 44.5 |

This table is an illustrative example comparing theoretically predicted NMR chemical shifts with potential experimental values.

Theoretical Investigations of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Computational methods like DFT can be used to calculate the geometry and energy of these fleeting transition state structures. nih.gov For example, if this compound were used as a ligand in a catalytic reaction, theoretical calculations could elucidate how it binds to a metal center and influences the reaction pathway. These investigations provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone. The insights gained can be invaluable for designing more efficient synthetic routes or developing novel catalysts.

Applications of Cis 2 Aminomethyl 1 Cyclohexanol As a Molecular Scaffold in Research

Scaffold Design and Exploration of Chemical Space in Drug Discovery

The design and utilization of molecular scaffolds are central to the efficient exploration of chemical space in the quest for new drugs. A scaffold-based approach allows medicinal chemists to generate libraries of related compounds, systematically probing the interactions between a molecule and its biological target. While specific research detailing the broad use of cis-2-Aminomethyl-1-cyclohexanol for large-scale library synthesis and chemical space exploration is not extensively documented in the provided search results, its inherent properties make it a suitable candidate for such endeavors.

The rigid cyclohexane (B81311) core of this compound provides a well-defined three-dimensional geometry. The cis relationship of the aminomethyl and hydroxyl groups creates a specific spatial arrangement that can be exploited in scaffold design. These functional groups serve as convenient handles for the introduction of a wide variety of substituents, enabling the generation of a diverse set of analogues. This diversity is crucial for exploring the chemical space around a particular pharmacophore and for identifying molecules with improved potency, selectivity, and pharmacokinetic properties.

Analysis of the Privileged Scaffold Concept Applied to Aminocyclohexanol Derivatives

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. pageplace.denih.govufrj.brmdpi.comresearchgate.net This promiscuity suggests that the scaffold possesses a favorable geometry and functionality for interacting with protein binding sites. The aminocyclitol moiety, of which this compound is a member, has been recognized as a versatile and privileged scaffold in drug design. nih.gov

The value of the aminocyclohexanol scaffold is exemplified by its presence in a variety of biologically active compounds. The strategic placement of amino and hydroxyl groups on the cyclohexane ring allows for a range of interactions with biological macromolecules, including hydrogen bonding and electrostatic interactions. The conformational rigidity of the cyclohexane ring also plays a crucial role, pre-organizing the functional groups for optimal binding.

While the term "privileged scaffold" is often associated with broader classes of compounds, the recurring appearance of the aminocyclohexanol core in medicinal chemistry programs underscores its importance. The development of modern regio- and stereoselective synthetic methods has further enhanced the utility of this scaffold, enabling the synthesis of a wide array of stereochemically defined analogues for in-depth structure-activity relationship studies. nih.gov

Role as an Intermediate in the Research Synthesis of Complex Organic Molecules

The utility of this compound as a chiral building block is well-established in the synthesis of complex organic molecules. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a valuable intermediate in multi-step synthetic sequences. The defined stereochemistry of the cis isomer is often crucial for establishing the desired stereochemistry in the final target molecule.

One of the most prominent examples of its application is in the synthesis of the analgesic drug Tramadol. The chemical name for Tramadol is (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, highlighting the core structure provided by a derivative of this compound. The synthesis of Tramadol typically involves the use of a related aminocyclohexanone derivative which is then elaborated to introduce the characteristic dimethylaminomethyl and 3-methoxyphenyl (B12655295) groups.

Beyond its role in the synthesis of established drugs, this compound serves as a versatile starting material for the creation of novel and structurally complex molecules in a research setting. Its ability to introduce a stereochemically defined 1,2-aminoalcohol functionality onto a cyclohexane ring makes it a valuable tool for organic chemists.

Utility in Pharmaceutical Synthesis Research for Analogues and Derivatives

The amenability of this compound to chemical modification makes it a highly useful scaffold in pharmaceutical synthesis research for the generation of analogues and derivatives of biologically active compounds.

Synthesis of Analogues with Modified Structural Features (e.g., Tramadol derivatives)

A significant area of research has focused on the synthesis of analogues of Tramadol, driven by the desire to develop new analgesics with improved properties, such as enhanced efficacy, reduced side effects, or altered pharmacological profiles. This compound and its derivatives are key starting materials in these synthetic endeavors.

By modifying the functional groups of the scaffold or by introducing different substituents, researchers can create a wide range of Tramadol analogues. For instance, the primary amine of this compound can be alkylated or acylated to introduce various groups, while the hydroxyl group can be etherified or esterified. These modifications can have a profound impact on the pharmacological activity of the resulting molecules.

The table below provides a simplified overview of the types of modifications that can be made to the this compound scaffold in the synthesis of Tramadol analogues.

| Modification Site | Type of Modification | Potential Impact on Properties |

| Aminomethyl Group | N,N-dimethylation (as in Tramadol) | Modulates opioid receptor affinity and monoamine reuptake inhibition |

| Variation of N-alkyl substituents | Alters potency and selectivity | |

| Acylation | Can lead to prodrugs or compounds with different biological targets | |

| Hydroxyl Group | Etherification (e.g., with a methoxy (B1213986) group) | Influences metabolic stability and lipophilicity |

| Esterification | Can create prodrugs with altered pharmacokinetic profiles | |

| Cyclohexane Ring | Introduction of substituents | Modifies overall shape and conformation, affecting receptor binding |

Exploration of Structure-Activity Relationships in Preclinical Research Contexts

The synthesis of analogues based on the this compound scaffold is intrinsically linked to the exploration of structure-activity relationships (SAR). SAR studies are a fundamental component of preclinical drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity.

By systematically modifying the structure of this compound-derived compounds and evaluating their biological effects, researchers can identify the key structural features required for a desired pharmacological response. For example, in the context of Tramadol analogues, SAR studies have been instrumental in understanding the contributions of the dimethylamino group and the phenolic ether to the dual mechanism of action of the drug, which involves both opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.

The development of stereoselective synthetic methods for aminocyclitols has been particularly important for SAR studies, as it allows for the preparation of individual stereoisomers. This is crucial because the biological activity of chiral molecules is often highly dependent on their stereochemistry. The ability to synthesize and test pure enantiomers and diastereomers of this compound derivatives enables a more precise understanding of the structure-activity landscape.

The following table summarizes key aspects of SAR exploration using the this compound scaffold in a preclinical research setting.

| Structural Feature | Research Focus | Preclinical Evaluation |

| Stereochemistry of the Cyclohexane Ring | Comparison of cis and trans isomers | In vitro binding assays to target receptors (e.g., opioid receptors) |

| Evaluation of individual enantiomers | In vivo models of pain to assess analgesic efficacy | |

| Nature of the Amino Group Substituents | Variation of alkyl chain length and branching | Assays to measure inhibition of monoamine transporters |

| Introduction of cyclic amines | Assessment of metabolic stability in liver microsomes | |

| Substituents on the Phenyl Ring (in Tramadol analogues) | Variation of position and electronic nature of substituents | Evaluation of off-target effects and potential for side effects |

| Introduction of different aromatic or heterocyclic rings | Determination of pharmacokinetic parameters (absorption, distribution, metabolism, excretion) |

Advanced Research Directions and Future Perspectives

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to chiral molecules like cis-2-Aminomethyl-1-cyclohexanol is a key focus of modern chemistry. Future research is directed towards developing novel and green synthetic methodologies that improve upon existing processes.

One promising avenue is the advancement of biocatalytic methods. An artificial cascade biocatalysis system has been reported for the synthesis of 2-aminocyclohexanols from cyclohexene (B86901) oxide. cjcatal.com This enzymatic cascade, employing an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or amine dehydrogenase, allows for the production of all four stereoisomers of 2-aminocyclohexanol (B3021766) with high yields (up to 95%) and excellent stereoselectivity (up to 98% de). cjcatal.com This approach operates under mild conditions and avoids the use of hazardous reagents, aligning with the principles of green chemistry. Further research in this area could focus on optimizing the enzyme consortium, expanding the substrate scope, and scaling up the process for industrial applications.

In addition to biocatalysis, efforts are being made to develop more efficient chemical syntheses. A patented process describes the preparation of cis-2-aminocyclohexanol starting from cyclohexene. The method involves a cyclization reaction, followed by a ring-opening reaction and resolution to obtain the enantiomerically pure product. While this represents a relatively short reaction route, future work will likely focus on replacing traditional catalysts and solvents with greener alternatives, improving atom economy, and minimizing waste generation. rsc.org The development of catalytic systems that can directly and stereoselectively functionalize the cyclohexane (B81311) ring would be a significant breakthrough.

Exploration of Unconventional Catalytic Applications beyond Current Paradigms

While this compound and its derivatives have shown promise as ligands in asymmetric catalysis, there is considerable scope for exploring their application in unconventional catalytic systems that go beyond current paradigms.

The established use of related aminocyclohexanol derivatives in asymmetric phenyl transfer reactions and transfer hydrogenations, achieving high enantiomeric excess (up to 96% ee), provides a strong foundation for further exploration. nih.gov Future research could investigate the use of metal complexes incorporating this compound-derived ligands in novel catalytic transformations. For instance, their potential in photoredox catalysis, where visible light is used to drive chemical reactions, remains largely untapped. The chiral environment provided by these ligands could be exploited to achieve highly enantioselective photoredox-mediated reactions.

Furthermore, the development of organocatalysis, which avoids the use of metals, is a rapidly growing field. An organocatalytic route to a cis-cyclopentyl-γ-amino acid has been developed, demonstrating the potential of small organic molecules to catalyze complex transformations with high selectivity. nih.gov this compound itself, or its simple derivatives, could be explored as organocatalysts for various reactions, such as aldol (B89426) or Mannich reactions, offering a more sustainable and cost-effective alternative to metal-based catalysts.

Integration of Advanced Computational Studies for Rational Molecular Design

The rational design of catalysts and functional molecules can be significantly accelerated by the integration of advanced computational studies. Density Functional Theory (DFT) and other molecular modeling techniques are powerful tools for understanding reaction mechanisms, predicting catalytic activity, and designing novel molecular structures with desired properties.

For metal complexes, DFT calculations can provide valuable insights into their electronic structure, geometry, and the energy barriers of catalytic cycles. nih.govmdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net Such studies have been successfully applied to various Schiff base metal complexes, and similar methodologies can be employed to model complexes of this compound. mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.net This would enable the in-silico screening of different metal centers and ligand modifications to identify the most promising candidates for specific catalytic applications. By understanding the structure-activity relationships at a molecular level, researchers can rationally design more efficient and selective catalysts.

Computational methods are also invaluable for predicting the stereochemical outcome of asymmetric reactions. By modeling the transition states of a reaction catalyzed by a chiral ligand derived from this compound, it is possible to understand the origin of enantioselectivity and to design new ligands that could enhance it. mdpi.com This predictive power can significantly reduce the experimental effort required to develop new asymmetric catalytic systems.

Emerging Roles in Advanced Materials Science and Polymer Chemistry

The unique bifunctional nature of this compound, with its primary amine and hydroxyl groups in a defined stereochemical relationship, makes it an attractive building block for advanced materials and polymers.

One area of potential is in the synthesis of novel polymers. The amine and hydroxyl groups can both participate in polymerization reactions, allowing for the creation of new polymer architectures. For example, it could be used as a monomer in the synthesis of polyamides, polyurethanes, or polyesters with a chiral cyclohexane backbone. These polymers could exhibit interesting properties, such as thermal stability, and could find applications as chiral stationary phases in chromatography or as components of stimuli-responsive materials. The one-pot biocatalytic synthesis of nylon monomers from cyclohexanol (B46403) highlights the potential for producing polymer precursors from renewable feedstocks. rsc.orgnih.gov

Another emerging application is in the surface modification of materials. The amine group of this compound can be used to anchor the molecule to the surface of various materials, such as silica, gold nanoparticles, or layered polysilanes. researchgate.net This would introduce a chiral, functionalized layer on the material's surface, which could be used for enantioselective separations, sensing applications, or as a platform for further chemical modifications. The ability to control the orientation and density of the anchored molecules would be crucial for tailoring the properties of the modified material.

Strategic Integration into High-Throughput Screening Libraries for Chemical Biology

High-throughput screening (HTS) is a powerful tool in chemical biology and drug discovery for identifying new bioactive molecules. The success of HTS campaigns is highly dependent on the chemical diversity and biological relevance of the screening libraries.

The this compound scaffold represents a unique and relatively underexplored area of chemical space. nih.gov Its rigid, three-dimensional structure is a desirable feature for a lead compound, as it can lead to higher binding affinity and selectivity for biological targets. Therefore, the strategic integration of compounds based on this scaffold into HTS libraries could increase the chances of discovering novel hits for a variety of biological targets.

The design of chemical libraries is a critical aspect of this process. researchgate.netrsc.orgnih.gov By using this compound as a starting point, a diverse library of derivatives can be synthesized by modifying the amine and hydroxyl groups with a wide range of substituents. This would generate a collection of molecules with varied physicochemical properties, increasing the likelihood of finding a compound with the desired biological activity. Virtual screening and computational methods can be used to prioritize the synthesis of the most promising derivatives, making the library design process more efficient.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cis-2-Aminomethyl-1-cyclohexanol hydrochloride with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the cis-isomer. Use chiral catalysts or resolving agents during cyclization of the cyclohexanol precursor. Characterization via HPLC with a chiral stationary phase (CSP) is critical to confirm stereochemical purity . For hydrochloride formation, ensure controlled pH during salt precipitation to avoid racemization. Melting point analysis (182–185°C) and NMR spectroscopy can validate crystallinity and structural integrity .

Q. How can researchers distinguish between cis- and trans-isomers of 2-Aminomethyl-1-cyclohexanol derivatives?

- Methodological Answer : Employ differential scanning calorimetry (DSC) to compare melting points (e.g., cis hydrochloride: 182–185°C vs. trans hydrochloride: 172–175°C) . Nuclear Overhauser effect (NOE) NMR experiments can spatially resolve substituent orientations. Gas chromatography (GC) with polar columns may separate isomers based on retention indices, as demonstrated in analogous cyclohexanol derivatives .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound samples?

- Methodological Answer : Use reverse-phase HPLC with UV detection (≥98% purity threshold) . For volatile byproducts, GC-MS with electron ionization (EI) provides structural identification. Mass spectral libraries (e.g., NIST) and Kovats retention indices aid in matching unknown peaks . Quantify residual solvents via headspace GC-FID, referencing pharmacopeial limits.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and assess steric hindrance from the cyclohexanol ring. Experimental kinetic studies under varying solvents (e.g., DMSO vs. THF) can isolate electronic effects. Compare reaction rates with trans-isomers to decouple stereochemical contributions .

Q. What strategies resolve contradictory data on the thermal stability of this compound hydrochloride?

- Methodological Answer : Replicate degradation studies under controlled humidity and temperature (e.g., thermogravimetric analysis, TGA). Cross-validate results with differential thermal analysis (DTA) and isothermal calorimetry. Discrepancies may arise from polymorphic forms; use X-ray diffraction (XRD) to identify crystal lattice variations .

Q. How can computational models predict the solvation behavior of this compound in non-aqueous solvents?

- Methodological Answer : Apply molecular dynamics (MD) simulations with force fields parameterized for amines and cyclohexanol derivatives. Validate predictions against experimental solubility data in ethanol, acetone, and cyclohexane . Solvent-accessible surface area (SASA) calculations can highlight hydrophobic interactions driving solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.